Benzotriazol-1-ylmethyl-(4-methyl-furazan-3-yl)-amine
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Overview
Description
Benzotriazol-1-ylmethyl-(4-methyl-furazan-3-yl)-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds. It contains both benzotriazole and furazan moieties, which are known for their diverse chemical properties and applications. This compound is of interest in various fields of research due to its potential reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzotriazol-1-ylmethyl-(4-methyl-furazan-3-yl)-amine typically involves the reaction of benzotriazole derivatives with furazan derivatives under specific conditions. Common synthetic routes may include:
Nucleophilic substitution reactions: Benzotriazole derivatives can react with halomethyl furazan derivatives in the presence of a base.
Condensation reactions: Combining benzotriazole and furazan derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzotriazol-1-ylmethyl-(4-methyl-furazan-3-yl)-amine can undergo various chemical reactions, including:
Oxidation: The furazan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Both the benzotriazole and furazan moieties can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Bases and acids: For facilitating substitution and condensation reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized furazan derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.
Industry: Possible applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which Benzotriazol-1-ylmethyl-(4-methyl-furazan-3-yl)-amine exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting or activating specific enzymes.
Interacting with receptors: Modulating receptor activity in biological systems.
Pathways involved: The compound might influence various biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole derivatives: Compounds containing the benzotriazole moiety.
Furazan derivatives: Compounds containing the furazan ring.
Uniqueness
Benzotriazol-1-ylmethyl-(4-methyl-furazan-3-yl)-amine is unique due to the combination of benzotriazole and furazan moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H10N6O |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-methyl-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C10H10N6O/c1-7-10(14-17-13-7)11-6-16-9-5-3-2-4-8(9)12-15-16/h2-5H,6H2,1H3,(H,11,14) |
InChI Key |
PBYIQHBYWFYTSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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